4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide
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Overview
Description
The compound “4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is substituted with a benzyl group at the 4-position and a carboxamide group at the 3-position. The nitrogen of the carboxamide group is further substituted with a pyridin-4-yl group.
Molecular Structure Analysis
The morpholine ring in the molecule provides a three-dimensional structure due to its non-planarity . The presence of the nitrogen atom in the ring can contribute to the stereochemistry of the molecule . The pyridine ring is a planar aromatic ring, which can participate in π-π stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing morpholine rings are known to participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Synthesis and Characterization
Heterocyclic Compound Synthesis
Research includes the synthesis of novel heterocyclic compounds, demonstrating methodologies for generating structurally diverse molecules. For instance, morpholine derivatives have been utilized to create compounds with potential biological activities, including antimicrobial and antipsychotic properties. The synthesis processes often involve innovative reactions, highlighting the chemical versatility of morpholine-based frameworks (Krutošíková et al., 2001), (Girgis et al., 2008).
Crystal Structure Analysis
Some studies focus on determining the crystal structures of morpholine derivatives, which can help in identifying potential binding sites for biological targets. This research is crucial for understanding how these compounds can be further optimized for specific biological activities (Wu et al., 2014).
Biological Screening and Potential Therapeutic Applications
Antimicrobial and Anticonvulsant Activities
Several morpholine derivatives have been evaluated for their antimicrobial properties against a variety of pathogens, showing good to excellent activity. Additionally, the anticonvulsant potential of enaminones derived from morpholine and other amines has been explored, revealing compounds with significant activity and minimal neurotoxicity (Devarasetty et al., 2019), (Edafiogho et al., 1992).
Antipsychotic Agents
Research into heterocyclic carboxamides, including morpholine derivatives, has investigated their potential as antipsychotic agents, focusing on their affinity for dopamine and serotonin receptors. This highlights the therapeutic potential of these compounds in treating psychiatric disorders (Norman et al., 1996).
Synthetic Methodologies
Innovative synthetic methods for creating morpholine derivatives, such as microwave-assisted synthesis, have been developed. These methods offer advantages in terms of reaction speed and efficiency, contributing to the broader accessibility of these compounds for further research and development (Sharma et al., 2013).
Future Directions
Properties
IUPAC Name |
4-benzyl-5-oxo-N-pyridin-4-ylmorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16-12-23-11-15(17(22)19-14-6-8-18-9-7-14)20(16)10-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXJQJYDKGGCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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